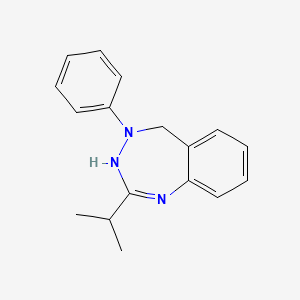
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. This compound is characterized by a triazepine ring fused with a benzene ring, and it has a phenyl group and an isopropyl group attached to it. Benzotriazepines are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-1,2-diaminoethane with isopropyl ketone under acidic conditions to form the triazepine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isopropyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzotriazepines with various functional groups.
Applications De Recherche Scientifique
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety, anti-depressant, and anti-convulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzodiazepines: Similar in structure but with a different ring system.
Triazolobenzodiazepines: Contain a triazole ring fused with a benzodiazepine ring.
Phenyltriazines: Contain a triazine ring with a phenyl group.
Uniqueness: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is unique due to its specific triazepine ring structure and the presence of both phenyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90632-01-2 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-phenyl-2-propan-2-yl-3,5-dihydro-1,3,4-benzotriazepine |
InChI |
InChI=1S/C17H19N3/c1-13(2)17-18-16-11-7-6-8-14(16)12-20(19-17)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clé InChI |
CMACPEJWTZHLNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2CN(N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
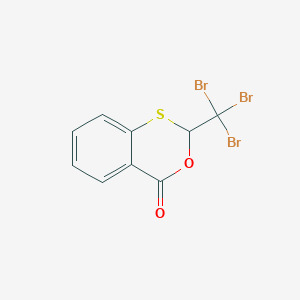
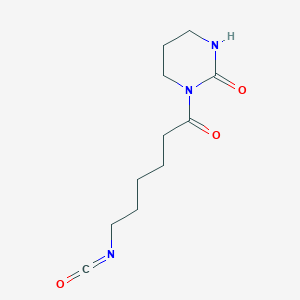

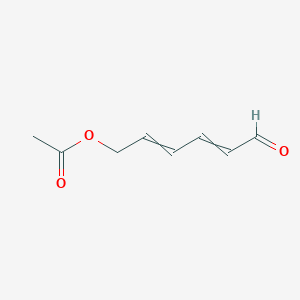

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
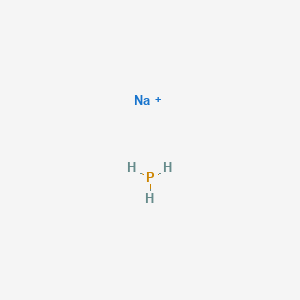
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
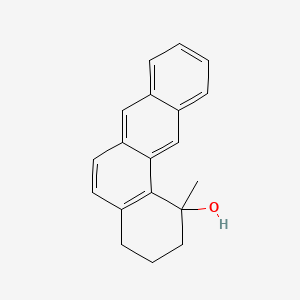
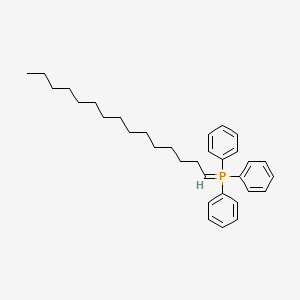
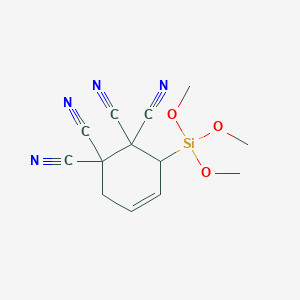
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
